N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]benzohydrazide
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Overview
Description
N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]benzohydrazide is a complex organic compound that features a benzisothiazole moiety and a sulfonylbenzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]benzohydrazide typically involves multiple steps. One common approach is to start with the preparation of the benzisothiazole core, followed by the introduction of the sulfonyl and hydrazide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding domains. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1,2-benzisothiazol-3(2H)-one 1-oxide: A related compound with a similar benzisothiazole core.
2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide: Another compound with a benzisothiazole structure but different substituents.
Uniqueness
N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H17N3O5S2 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N-(4-methylphenyl)sulfonylbenzohydrazide |
InChI |
InChI=1S/C21H17N3O5S2/c1-15-11-13-17(14-12-15)31(28,29)24(21(25)16-7-3-2-4-8-16)22-20-18-9-5-6-10-19(18)30(26,27)23-20/h2-14H,1H3,(H,22,23) |
InChI Key |
GTWMMCJOZVPNAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)C2=CC=CC=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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